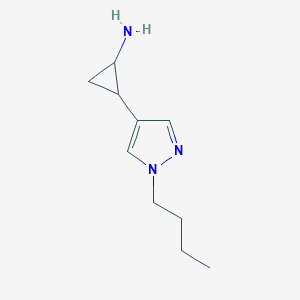
2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine is a chemical compound with the molecular formula C₁₀H₁₇N₃ It is a cyclopropane derivative with a pyrazole ring substituted at the fourth position by a butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines.
Substitution with Butyl Group: The pyrazole ring is then substituted with a butyl group at the fourth position using appropriate alkylation reactions.
Cyclopropanation: The final step involves the cyclopropanation of the substituted pyrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The key steps include:
Bulk Synthesis of Pyrazole Intermediates: Large-scale synthesis of pyrazole intermediates using batch reactors.
Continuous Flow Alkylation: Continuous flow processes for the alkylation step to ensure consistent product quality.
Cyclopropanation in Flow Reactors: Utilizing flow reactors for the cyclopropanation step to enhance yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the pyrazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of central nervous system-active drugs.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Research: It serves as a precursor for the synthesis of more complex molecules in organic chemistry research.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine: Similar structure but with a methyl group instead of a butyl group.
2-(1-Butyl-1H-pyrazol-4-yl)cyclopropylamine: Similar structure but with a cyclopropylamine group instead of a cyclopropanamine group.
1-Boc-pyrazole-4-boronic acid pinacol ester: A pyrazole derivative with a boronic acid ester group.
Uniqueness
2-(1-Butyl-1H-pyrazol-4-yl)cyclopropanamine is unique due to its specific substitution pattern and the presence of both a cyclopropane ring and a pyrazole ring. This combination imparts unique chemical and biological properties, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C10H17N3 |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
2-(1-butylpyrazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H17N3/c1-2-3-4-13-7-8(6-12-13)9-5-10(9)11/h6-7,9-10H,2-5,11H2,1H3 |
Clé InChI |
ILFHWENWZLKAJL-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=C(C=N1)C2CC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(4-Ethylphenyl)benzo[d]oxazol-5-yl)-3,5-dinitrobenzamide](/img/structure/B11782260.png)


![2-(3-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11782281.png)









![2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B11782331.png)
